3-Tert-butyl-4-isopropoxyphenol
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Overview
Description
3-Tert-butyl-4-isopropoxyphenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of a tert-butyl group and an isopropoxy group attached to a phenolic ring. This compound is known for its antioxidant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-4-isopropoxyphenol can be achieved through the alkylation of phenol with isobutene and isopropyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the alkylation process. The reaction conditions include maintaining a temperature range of 50-70°C and ensuring an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale alkylation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process also includes purification steps such as distillation and recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-4-isopropoxyphenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The tert-butyl and isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an acidic medium.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. The reaction is conducted in an inert atmosphere to prevent oxidation.
Substitution: Substitution reactions often involve the use of halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
3-Tert-butyl-4-isopropoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in cells and tissues.
Industry: Employed as a stabilizer in the production of plastics, rubber, and other materials to enhance their durability and shelf life.
Mechanism of Action
The antioxidant properties of 3-Tert-butyl-4-isopropoxyphenol are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The phenolic hydroxyl group plays a crucial role in this process by forming stable phenoxyl radicals. This compound also interacts with various molecular targets and pathways involved in oxidative stress, including the inhibition of lipid peroxidation and the scavenging of reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
- Butylated hydroxyanisole (BHA)
- Butylated hydroxytoluene (BHT)
- Tert-butylhydroquinone (TBHQ)
Comparison
3-Tert-butyl-4-isopropoxyphenol is unique due to its specific structural features, such as the presence of both tert-butyl and isopropoxy groups. This structural uniqueness contributes to its enhanced antioxidant properties compared to similar compounds like BHA, BHT, and TBHQ. Additionally, its specific reactivity and stability make it a preferred choice in certain industrial applications.
Properties
Molecular Formula |
C13H20O2 |
---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
3-tert-butyl-4-propan-2-yloxyphenol |
InChI |
InChI=1S/C13H20O2/c1-9(2)15-12-7-6-10(14)8-11(12)13(3,4)5/h6-9,14H,1-5H3 |
InChI Key |
WNEUYRHZYOSITP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)O)C(C)(C)C |
Origin of Product |
United States |
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